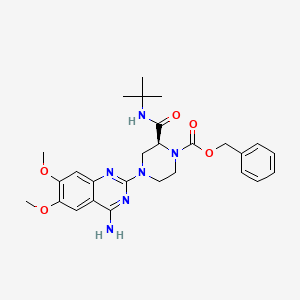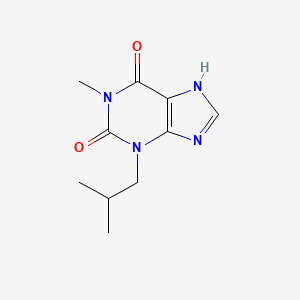
3-Isobutyl-1-methylxanthine
Vue d'ensemble
Description
3-Isobutyl-1-methylxanthine, also known as IBMX, is a cell-permeable, non-specific inhibitor of cAMP and cGMP phosphodiesterases . It has an empirical formula of C10H14N4O2 and a molecular weight of 222.24 . IBMX can induce melanogenesis and is often used as a positive control in melanogenesis research .
Molecular Structure Analysis
The molecular structure of IBMX is represented by the empirical formula C10H14N4O2 . The InChI key, which is a unique identifier for chemical substances, for IBMX is APIXJSLKIYYUKG-UHFFFAOYSA-N .Chemical Reactions Analysis
IBMX is known to inhibit cyclic nucleotide phosphodiesterases, leading to an increase in intracellular cAMP and cGMP levels . This inhibition results in the activation of PKA, decreased proliferation, increased differentiation, and induction of apoptosis .Physical And Chemical Properties Analysis
IBMX is a white solid with a melting point of 200-201 °C . It is soluble in ethanol, DMSO, and methanol .Applications De Recherche Scientifique
Application in Neuroscience
Summary of the Application
IBMX is used in neuroscience for the differentiation of neurons. It’s used in combination with other compounds to induce the expression of the dopaminergic neuron marker tyrosine hydroxylase in neurons derived from the human NT2 cell line .
Methods of Application
The application involves the use of IBMX in combination with fibroblast growth factor (FGF) 1, dopamine, 12-O-tetradecanoylphorbol-13-acetate (TPA), and forskolin .
Results or Outcomes
The result of this application is the successful induction of the expression of the dopaminergic neuron marker tyrosine hydroxylase in neurons .
Application in Stem Cell Biology
Summary of the Application
In stem cell biology, IBMX is used for the in vitro induction of adipogenic differentiation of unrestricted somatic stem cells (USSCs), a CD45-negative population of stem cells isolated from human cord blood .
Methods of Application
The method involves the use of IBMX in combination with dexamethasone, insulin, and indomethacin .
Results or Outcomes
The outcome of this application is the successful induction of adipogenic differentiation of USSCs .
Application in Dermatology
Summary of the Application
In dermatology, IBMX is used to evaluate its anti-melanogenic effect on 3-isobutyl-1-methylxanthine (IBMX)-induced melanogenesis in B16/F10 melanoma cells .
Methods of Application
The method involves the use of IBMX to induce melanogenesis in B16/F10 melanoma cells .
Results or Outcomes
The outcome of this application is the successful demonstration of the anti-melanogenic effect of IBMX .
Application in cAMP Pathway Activation
Summary of the Application
IBMX is an inhibitor of cyclic nucleotide phosphodiesterases (PDEs). By inhibiting PDEs, IBMX increases cellular cAMP and cGMP levels, activating cyclic-nucleotide-regulated protein kinases .
Methods of Application
The method involves the use of IBMX as a cAMP pathway activator .
Results or Outcomes
The outcome of this application is the successful activation of cyclic-nucleotide-regulated protein kinases .
Application in Neural Differentiation of Cord Blood Derived Mesenchymal-Like Stem Cells
Summary of the Application
IBMX is used in combination with dibutyryl-cAMP (db-cAMP) and retinoic acid (RA) for neural differentiation of cord blood derived mesenchymal-like stem cells .
Methods of Application
The method involves the use of IBMX, db-cAMP, and RA in the differentiation medium .
Results or Outcomes
The outcome of this application is the successful neural differentiation of cord blood derived mesenchymal-like stem cells .
Application in Dermatology for Skin Whitening
Summary of the Application
IBMX is used to evaluate its anti-melanogenic effect on IBMX-induced melanogenesis in B16/F10 melanoma cells .
Results or Outcomes
Application in Olfactory Receptor Neurons
Summary of the Application
IBMX is used in the study of crypt olfactory receptor neurons (ORNs), a third type of chemosensory neuron in the olfactory epithelium of fishes .
Methods of Application
The method involves the use of IBMX and other cAMP pathway agonists to stimulate crypt ORNs .
Results or Outcomes
The outcome of this application is the successful stimulation of crypt ORNs by IBMX and other cAMP pathway agonists .
Application in cAMP Phosphodiesterase Inhibition
Summary of the Application
IBMX is an inhibitor of cAMP phosphodiesterase, resulting in the accumulation of cAMP and activation of protein kinase A (PKA) .
Methods of Application
The method involves the use of IBMX to inhibit cAMP phosphodiesterase .
Results or Outcomes
The outcome of this application is the successful inhibition of cAMP phosphodiesterase and activation of PKA .
Application in Dlx5 Expression Study
Summary of the Application
IBMX is used to examine its effect on Dlx5 expression .
Methods of Application
The method involves the use of IBMX to study Dlx5 expression .
Results or Outcomes
The outcome of this application is the successful examination of the effect of IBMX on Dlx5 expression .
Safety And Hazards
Orientations Futures
IBMX has been used in various research applications, such as the differentiation of mesenchymal stem cells, inducing adipogenic differentiation, and inducing glucose-stimulated insulin secretion . Its role as a phosphodiesterase inhibitor makes it a valuable tool in studying cellular processes regulated by cAMP and cGMP .
Propriétés
IUPAC Name |
1-methyl-3-(2-methylpropyl)-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-6(2)4-14-8-7(11-5-12-8)9(15)13(3)10(14)16/h5-6H,4H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIXJSLKIYYUKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0040549 | |
| Record name | Isobutylmethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutyl-1-methylxanthine | |
CAS RN |
28822-58-4 | |
| Record name | 3-Isobutyl-1-methylxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28822-58-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-3-isobutylxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028822584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-isobutyl-1-methyl-7H-xanthine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07954 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 28822-58-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165960 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Isobutylmethylxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0040549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,7-dihydro-3-isobutyl-1-methyl-1H-purine-2,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOBUTYLMETHYLXANTHINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBT296U68M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-3-[[2-(2-piperidin-4-ylethyl)thieno[2,3-b]thiophene-5-carbonyl]amino]-2-(pyridin-3-ylsulfonylamino)propanoic acid](/img/structure/B1674067.png)
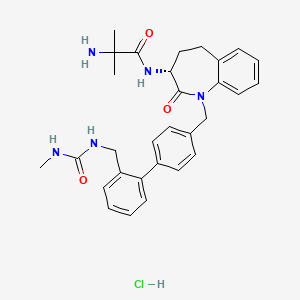
![1-[(3R)-5-(3-azabicyclo[3.2.2]nonan-3-yl)-1-methyl-2-oxo-3H-1,4-benzodiazepin-3-yl]-3-(3-methylphenyl)urea](/img/structure/B1674069.png)
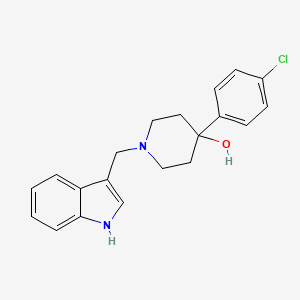
![5-[[(2R,3R)-3-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-2-phenylpiperidin-1-yl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B1674071.png)
![3-((4-(4-Chlorophenyl)piperazin-1-yl)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1674075.png)
![N-[[3-[(2S)-2-Hydroxy-3-[[2-[4-[(phenylsulfonyl)amino]phenyl]ethyl]amino]propoxy]phenyl]methyl]-acetamide](/img/structure/B1674077.png)
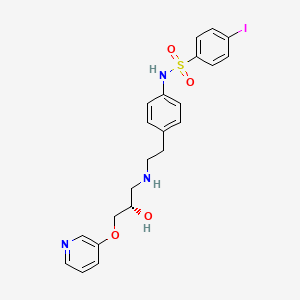
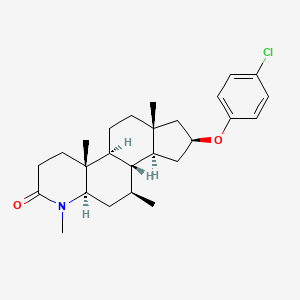
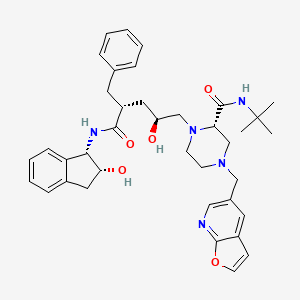
![4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]-benzenesulfonamide](/img/structure/B1674084.png)
![(6aR,10aR)-1-methoxy-6,6-dimethyl-9-methylidene-3-(2-methyloctan-2-yl)-7,8,10,10a-tetrahydro-6aH-benzo[c]chromene](/img/structure/B1674087.png)

